6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
CAS No.: 2839139-02-3
Cat. No.: VC12008444
Molecular Formula: C7H11ClF3NO
Molecular Weight: 217.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839139-02-3 |
|---|---|
| Molecular Formula | C7H11ClF3NO |
| Molecular Weight | 217.61 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
| Standard InChI Key | VCUDYBHSDGVKSW-UHFFFAOYSA-N |
| SMILES | C1C(CC12CNC2)OC(F)(F)F.Cl |
| Canonical SMILES | C1C(CC12CNC2)OC(F)(F)F.Cl |
Introduction
Chemical Structure and Nomenclature
Core Spirocyclic Framework
The defining feature of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is its spirocyclic architecture, comprising two fused rings sharing a single nitrogen atom. The primary ring is a six-membered azaspiro[3.3]heptane system, while the trifluoromethoxy (-OCF₃) substituent at the 6-position introduces steric and electronic modifications . The hydrochloride salt enhances solubility and stability, a common strategy for improving the pharmacokinetic profiles of amine-containing compounds .
Substituent Effects
The trifluoromethoxy group confers unique properties:
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Electron-withdrawing effects: The -OCF₃ group polarizes adjacent bonds, potentially altering reactivity in nucleophilic or electrophilic reactions.
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Metabolic stability: Fluorinated groups often resist oxidative degradation, extending half-life in biological systems .
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Lipophilicity: While -OCF₃ is less lipophilic than -CF₃, it may still enhance membrane permeability compared to non-fluorinated analogs .
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is documented, analogous pathways for related spirocycles suggest feasible approaches:
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Spirocyclization: A key step involves forming the spiro junction via intramolecular cyclization. For example, Patent CN105646318A details a three-step synthesis of 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid using p-dimethylamino-azo-benzene acyl chlorides and sodium cyanide . Adapting this method, the trifluoromethoxy group could be introduced via electrophilic substitution or late-stage functionalization.
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Salt Formation: Protonation of the free base with hydrochloric acid yields the hydrochloride salt, as seen in the preparation of 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (PubChem CID 138039998) .
Optimization Challenges
Physicochemical Properties
Molecular Characteristics
Stability and Reactivity
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Thermal Stability: Spirocyclic amines generally decompose above 200°C, but the -OCF₃ group may lower this threshold due to potential cleavage.
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Hydrolytic Sensitivity: The hydrochloride salt is hygroscopic, requiring anhydrous storage .
Future Directions and Applications
Drug Discovery
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CNS Therapeutics: The compound’s potential MAGL inhibition aligns with trends in developing anxiolytics and neuroprotectants .
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Antimicrobial Agents: Fluorinated spirocycles are under investigation for antibacterial and antifungal activity.
Material Science
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